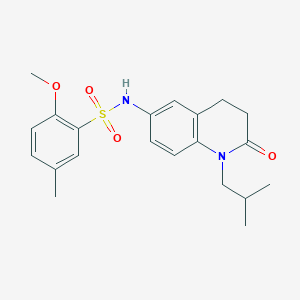

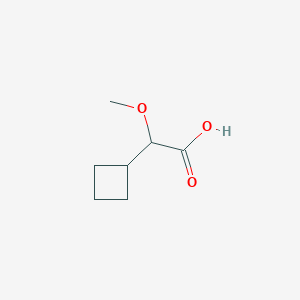

![molecular formula C18H15ClN4O3S B2500627 3-[(4-氯苯氧基)甲基]-6-(3,4-二甲氧基苯基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑 CAS No. 874463-86-2](/img/structure/B2500627.png)

3-[(4-氯苯氧基)甲基]-6-(3,4-二甲氧基苯基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" is a heterocyclic molecule that belongs to the class of triazolo-thiadiazoles. These compounds are known for their potential pharmacological activities and are of interest in medicinal chemistry due to their structural complexity and diverse biological properties.

Synthesis Analysis

The synthesis of triazolo-thiadiazole derivatives typically involves the condensation of amino-triazole with various substituted aromatic acids or isothiocyanates. For instance, a series of 3-diphenylmethyl-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles were synthesized by condensation of 4-amino-5-diphenylmethyl-4H-1,2,4-triazole-3-thiol with substituted aromatic acids . Similarly, novel 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles were synthesized using a condensation reaction involving 4-amino-5-[2-(4-chlorophenoxymethylbenzimidazole)-1-methylene]-3-mercapto-1,2,4-triazole . These methods often employ phosphorous oxychloride as a condensing agent.

Molecular Structure Analysis

The molecular structures of triazolo-thiadiazole derivatives are characterized using various spectroscopic techniques such as IR, NMR (both ^1H and ^13C), and mass spectrometry. X-ray crystallography is also used to determine the crystal structure of these compounds, providing insights into their molecular conformations and intermolecular interactions . For example, the crystal structure of a closely related compound, 3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole, was determined using X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of triazolo-thiadiazoles includes their ability to undergo further functionalization. For instance, the S-alkylation of triazolo-thiadiazole intermediates with different alkyl halides can lead to a variety of substituted derivatives . Additionally, the cyclization reactions involving carboxylic acids or two-carbon cyclizing reagents can yield various triazolo-thiadiazole and triazolo-thiadiazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo-thiadiazoles are influenced by their molecular structure. These compounds typically exhibit solid-state properties characterized by intermolecular hydrogen bonding and other weak noncovalent interactions, which can be analyzed using Hirshfeld surface and 2D fingerprint plots . The presence of various substituents on the triazolo-thiadiazole core can significantly affect their physical properties, such as melting points and solubility, as well as their biological activities .

科学研究应用

当然!以下是关于“3-[(4-氯苯氧基)甲基]-6-(3,4-二甲氧基苯基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑”的科学研究应用的全面分析:

抗菌剂

3-[(4-氯苯氧基)甲基]-6-(3,4-二甲氧基苯基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑: 已显示出作为抗菌剂的巨大潜力。研究表明它对多种细菌和真菌菌株有效。 该化合物的独特结构使其能够破坏微生物细胞壁并抑制必需酶,使其成为开发新型抗生素的有希望的候选者 .

抗癌研究

该化合物已被研究用于其抗癌特性。它对各种癌细胞系(包括乳腺癌、肺癌和结肠癌)表现出细胞毒性作用。其机制包括诱导凋亡(程序性细胞死亡)和抑制细胞增殖。 它能够选择性地靶向癌细胞,同时保留正常细胞,使其成为癌症治疗研究中宝贵的分子 .

抗炎应用

研究表明3-[(4-氯苯氧基)甲基]-6-(3,4-二甲氧基苯基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑具有抗炎特性。它可以抑制促炎细胞因子的产生,并减少各种模型中的炎症。 这使其成为治疗炎症性疾病(如关节炎和炎症性肠病)的潜在候选者 .

抗氧化活性

该化合物已被研究用于其抗氧化特性。它可以清除自由基并减少氧化应激,这有利于预防细胞损伤和衰老。 这种抗氧化活性对于开发治疗与氧化应激相关的疾病(如神经退行性疾病和心血管疾病)的治疗方法至关重要 .

抗病毒研究

3-[(4-氯苯氧基)甲基]-6-(3,4-二甲氧基苯基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑: 在抗病毒研究中显示出希望。它可以通过干扰病毒酶和蛋白质来抑制某些病毒的复制。 这使其成为开发抗病毒药物的潜在候选者,特别是针对对现有治疗方法具有耐药性的病毒 .

酶抑制研究

该化合物已被探索为酶抑制剂。它可以抑制各种酶,包括蛋白酶和激酶,这些酶参与许多生物过程。 这种抑制可以利用来开发治疗这些酶起关键作用的疾病的治疗方法,例如癌症、糖尿病和神经退行性疾病 .

农业应用

在农业中,3-[(4-氯苯氧基)甲基]-6-(3,4-二甲氧基苯基)[1,2,4]三唑并[3,4-b][1,3,4]噻二唑已被研究用于其作为杀虫剂的潜力。 它的抗菌和抗真菌特性可以帮助保护作物免受各种病原体的侵害,从而减少对传统化学杀虫剂的需求,并促进可持续农业实践 .

材料科学

该化合物的独特化学结构使其在材料科学中很有用。它可以用于开发具有特定性能的新材料,例如增强的热稳定性和抗降解性。 这些材料可以在各种行业中得到应用,包括电子、航空航天和汽车行业 .

未来方向

作用机制

Target of Action

The compound “3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” primarily targets Poly (ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .

Mode of Action

This compound interacts with its targets, leading to the inhibition of both PARP-1 and EGFR . The inhibition of PARP-1 prevents the repair of DNA damage, while the inhibition of EGFR disrupts cell signaling pathways that promote cell proliferation .

Biochemical Pathways

The compound affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to the accumulation of DNA damage . By inhibiting EGFR, it disrupts the cell proliferation pathway, leading to the suppression of cell growth .

Pharmacokinetics

The compound’s potency against its targets suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in significant cytotoxic activities against cancer cells, specifically MDA-MB-231 breast cancer cells . It induces apoptosis (programmed cell death) in these cells, arresting the cell cycle at the G2/M phase . This compound also modulates the expression of several genes involved in apoptosis, including upregulation of P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulation of Bcl2 .

属性

IUPAC Name |

3-[(4-chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O3S/c1-24-14-8-3-11(9-15(14)25-2)17-22-23-16(20-21-18(23)27-17)10-26-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSXCLVVBRSSMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)

![2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500556.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2500559.png)

![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)

![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2500561.png)

![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2500563.png)